Cas no 89291-75-8 ((3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one)

(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one is een chirale verbinding met een cyclopenta[d][1,3]dioxol-4-one skelet, gekenmerkt door een benzyloxymethyl-substituent op positie 6. Deze verbinding wordt vaak gebruikt als tussenproduct in organische synthese, met name voor de productie van farmaceutisch relevante verbindingen vanwege zijn stereospecifieke configuratie. Het molecuul bevat een beschermde diolgroep in de vorm van een acetonide, wat de stabiliteit en selectiviteit in verdere reacties verbetert. De aanwezigheid van het benzyloxy-methylgroep biedt extra functionaliseringsmogelijkheden, waardoor het een veelzijdig bouwsteen is voor complexe syntheses. De hoge stereochemische zuiverheid en goed gedefinieerde structuur maken het geschikt voor toepassingen in asymmetrische synthese en medicijnontwikkeling.
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one structure
89291-75-8 structure
Product Name:(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
CAS-nummer:89291-75-8
MF:C16H18O4
MW:274.311725139618
MDL:MFCD18207158
CID:835542
PubChem ID:11000250
Update Time:2025-11-02

(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Chemische en fysische eigenschappen

Naam en identificatie

    • (3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
    • (3aR,6aR)-2,2-dimethyl-6-(phenylmethoxymethyl)-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one
    • (3AR,6aR)-6-((benzyloxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
    • SB17781
    • 2alpha,3alpha-(Isopropylidenedioxy)-4-(benzyloxymethyl)-4-cyclopenten-1-one
    • (3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
    • (3aR,6aR)-3a,6a-Dihydro-2,2-dimethyl-6-[(phenylmethoxy)methyl]-4H-cyclopenta-1,3-dioxol-4-one (ACI)
    • 4H-Cyclopenta-1,3-dioxol-4-one, 3a,6a-dihydro-2,2-dimethyl-6-[(phenylmethoxy)methyl]-, (3aR-cis)- (ZCI)
    • 117307-62-7
    • CS-13148
    • rel-(3aR,6aR)-6-((Benzyloxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
    • 89291-75-8
    • AKOS027338313
    • P12224
    • D72342
    • SCHEMBL13702037
    • CS-M0400
    • MDL: MFCD18207158
    • Inchi: 1S/C16H18O4/c1-16(2)19-14-12(8-13(17)15(14)20-16)10-18-9-11-6-4-3-5-7-11/h3-8,14-15H,9-10H2,1-2H3/t14-,15+/m1/s1
    • InChI-sleutel: IMMAKCSFQZGDHG-CABCVRRESA-N
    • LACHT: C(C1=CC(=O)[C@@H]2OC(O[C@H]12)(C)C)OCC1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 274.12050905g/mol
  • Monoisotopische massa: 274.12050905g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 4
  • Complexiteit: 407
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 44.8
  • XLogP3: 1.1

(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Prijsmeer >>

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(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ;  2 d, rt
Referentie
Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity
Choi, Won Jun; et al, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

Productiemethode 2

Reactievoorwaarden
1.1 Solvents: Tetrahydrofuran ;  -78 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
3.1 Reagents: Dibutyltin oxide Solvents: Toluene ;  3 h, reflux; reflux → 50 °C
3.2 Reagents: Tetrabutylammonium iodide ;  16 h, 50 °C
4.1 Catalysts: Grubbs' catalyst Solvents: Toluene ;  4 h, 80 °C
5.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ;  2 d, rt
Referentie
Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity
Choi, Won Jun; et al, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Dichloromethane ;  24 h, rt
Referentie
Preparative synthesis of the key intermediate, (4R,5R)-3-Benzyloxymethyl-4,5-isopropylidenedioxycyclopent-2-enone for carbocyclic nucleosides
Moon, Hyung Ryong; Choi, Won Jun; Kim, Hea Ok; Jeong, Lak Shin, Chemistry Letters, 2004, 33(5), 506-507

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ;  rt
Referentie
Stereoselective synthesis of 3-hydroxymethyl-D-cyclopentenone, the versatile intermediate for the synthesis of carbocyclic nucleosides
Choi, Won Jun; Moon, Hyung Ryong; Kim, Hea Ok; Ko, Young Mi; Kim, Hye Jin; et al, Nucleosides, 2005, 24(5-7), 611-613

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Pyridinium chlorochromate Solvents: Dimethylformamide ;  2 d, rt
Referentie
Preparative and Stereoselective Synthesis of the Versatile Intermediate for Carbocyclic Nucleosides: Effects of the Bulky Protecting Groups to Enforce Facial Selectivity
Choi, Won Jun; Moon, Hyung Ryong; Kim, Hea Ok; Yoo, Byul Nae; Lee, Jeong A.; et al, Journal of Organic Chemistry, 2004, 69(7), 2634-2636

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ;  18 h, rt
Referentie
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Jeong, Lak Shin; Zhao, Long Xuan; Choi, Won Jun; Pal, Shantanu; Park, Yeon Hee; et al, Nucleosides, 2007, 26(6-7), 713-716

Productiemethode 7

Reactievoorwaarden
1.1 Catalysts: Grubbs' catalyst Solvents: Toluene ;  4 h, 80 °C
2.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ;  2 d, rt
Referentie
Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity
Choi, Won Jun; et al, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Dibutyltin oxide Solvents: Toluene ;  3 h, reflux; reflux → 50 °C
1.2 Reagents: Tetrabutylammonium iodide ;  16 h, 50 °C
2.1 Catalysts: Grubbs' catalyst Solvents: Toluene ;  4 h, 80 °C
3.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ;  2 d, rt
Referentie
Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity
Choi, Won Jun; et al, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
2.1 Reagents: Dibutyltin oxide Solvents: Toluene ;  3 h, reflux; reflux → 50 °C
2.2 Reagents: Tetrabutylammonium iodide ;  16 h, 50 °C
3.1 Catalysts: Grubbs' catalyst Solvents: Toluene ;  4 h, 80 °C
4.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ;  2 d, rt
Referentie
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Choi, Won Jun; et al, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  1 h, -78 °C
1.2 Reagents: Triethylamine ;  rt
2.1 Solvents: Tetrahydrofuran ;  -78 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
4.1 Reagents: Dibutyltin oxide Solvents: Toluene ;  3 h, reflux; reflux → 50 °C
4.2 Reagents: Tetrabutylammonium iodide ;  16 h, 50 °C
5.1 Catalysts: Grubbs' catalyst Solvents: Toluene ;  4 h, 80 °C
6.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ;  2 d, rt
Referentie
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Choi, Won Jun; et al, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform
Referentie
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Lee, Kyeong; Cass, Carol; Jacobson, Kenneth A., Organic Letters, 2001, 3(4), 597-599

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: 6-Chloropurine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran
Referentie
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Csuk, Rene; Dorr, Petra; Kuhn, Martin; Krieger, Claus; Antipin, Mikhael Y., Zeitschrift fuer Naturforschung, 1999, 54(8), 1068-1078

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ;  18 h, rt
Referentie
Design, synthesis, and anticancer activity of fluorocyclopentenyl-pyrimidines
Zhao, Long Xuan; Yun, Mikyung; Kim, Hea Ok; Lee, Jeong A.; Choi, Won Jun; et al, Nucleic Acids Symposium Series, 2005, (49), 107-108

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Vinylmagnesium bromide Solvents: Tetrahydrofuran ;  -78 °C
Referentie
Synthetic studies toward the preparation of (4R,5R)-(-)-3-[(benzyloxy)methyl]-4,5-O-isopropylidene-cyclopenten-2-one: an important synthetic intermediate for carbanucleosides
Elhalem, Eleonora; Comin, Maria J.; Leitofuter, Julieta; Garcia-Linares, Guadalupe; Rodriguez, Juan B., Tetrahedron: Asymmetry, 2005, 16(2), 425-431

(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Raw materials

(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Preparation Products

(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Leveranciers

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(CAS:89291-75-8)(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
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(CAS:89291-75-8)(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
A1093375
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Hoeveelheid:250mg/100mg
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